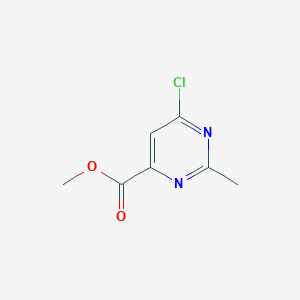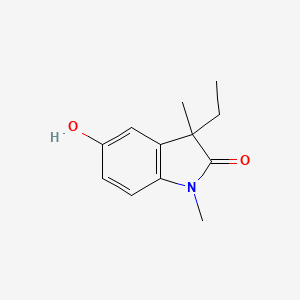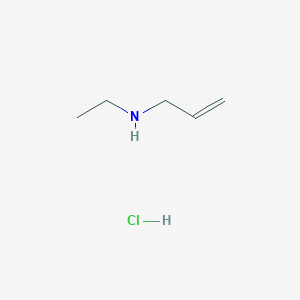
Methyl 6-chloro-2-methylpyrimidine-4-carboxylate
Descripción general
Descripción
“Methyl 6-chloro-2-methylpyrimidine-4-carboxylate” is a chemical compound with the molecular formula C7H7ClN2O2 . It is a white or light yellow powder.
Molecular Structure Analysis
The molecular structure of “Methyl 6-chloro-2-methylpyrimidine-4-carboxylate” can be represented by the InChI code: 1S/C7H7ClN2O2/c1-4-9-5(7(11)12-2)3-6(8)10-4/h3H,1-2H3 . This indicates that the molecule consists of a pyrimidine ring with a methyl and a carboxylate group attached to it.Physical And Chemical Properties Analysis
“Methyl 6-chloro-2-methylpyrimidine-4-carboxylate” is a white or light yellow powder. It is insoluble in water but soluble in organic solvents. The molecular weight is 186.6 g/mol .Aplicaciones Científicas De Investigación
Anticancer Research
Methyl 6-chloro-2-methylpyrimidine-4-carboxylate: is a valuable compound in anticancer research due to its pyrimidine core, which is a common structure in many anticancer agents. Pyrimidine derivatives have been shown to exhibit a range of biological activities, including antitumor properties . This compound can serve as a precursor in synthesizing novel anticancer drugs, particularly those targeting leukemia and breast cancer.
Antimicrobial and Antifungal Applications
The pyrimidine moiety is also known for its antimicrobial and antifungal activities. Researchers can modify Methyl 6-chloro-2-methylpyrimidine-4-carboxylate to develop new drugs that combat resistant strains of bacteria and fungi, addressing a significant challenge in current medical treatments .
Cardiovascular Therapeutics
Pyrimidine derivatives play a role in cardiovascular health by acting as cardiovascular agents and antihypertensive drugs. The structural modification of Methyl 6-chloro-2-methylpyrimidine-4-carboxylate could lead to the development of new medications that help manage blood pressure and other cardiovascular conditions .
Anti-Inflammatory and Analgesic Agents
The compound’s framework is conducive to creating anti-inflammatory and analgesic agents. By exploring different substituents on the pyrimidine ring, scientists can synthesize compounds that may offer relief from pain and inflammation with potentially fewer side effects than current medications .
Antidiabetic Drug Development
Pyrimidine derivatives have been identified as potent DPP-IV inhibitors, which are a class of antidiabetic drugsMethyl 6-chloro-2-methylpyrimidine-4-carboxylate could be used to create new molecules that regulate blood sugar levels and provide a new avenue for diabetes treatment .
Neuroprotection and Ocular Therapies
This compound has potential applications in neuroprotection and treatments for eye conditions. It could be used to synthesize drugs that protect retinal ganglion cells or promote vascular relaxation in the ocular ciliary artery, contributing to the preservation of vision and prevention of neurodegenerative diseases .
Safety and Hazards
Propiedades
IUPAC Name |
methyl 6-chloro-2-methylpyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c1-4-9-5(7(11)12-2)3-6(8)10-4/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVWINSVUIDRJFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-chloro-2-methylpyrimidine-4-carboxylate | |
CAS RN |
1112178-31-0 | |
| Record name | methyl 6-chloro-2-methylpyrimidine-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzyl 5-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1286584.png)





![2-amino-N-methyl-N-[2-(pyridin-2-yl)ethyl]acetamide](/img/structure/B1286607.png)



![Benzoic acid, 3,4-bis[(ethoxycarbonyl)oxy]-](/img/structure/B1286631.png)

